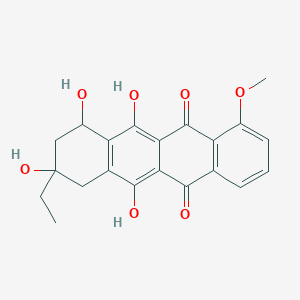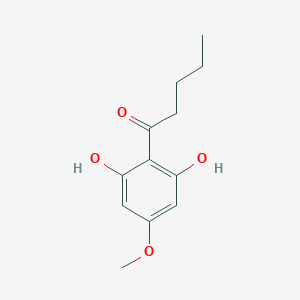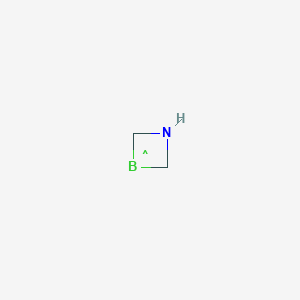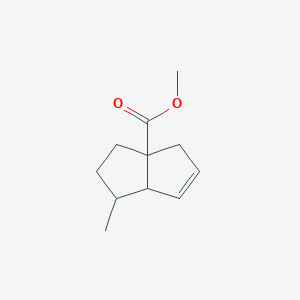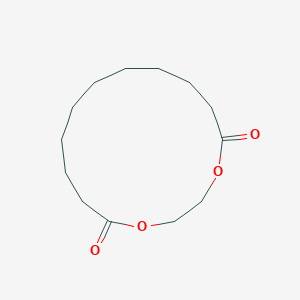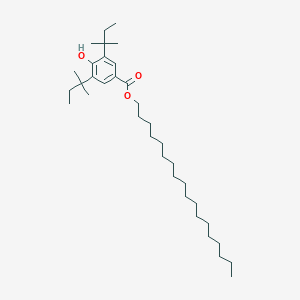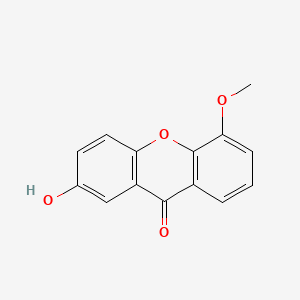
9H-Xanthen-9-one, 2-hydroxy-5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthen-9-one, 2-hydroxy-5-methoxy-: is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens . The compound 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- is characterized by its unique structure, which includes a xanthone core with hydroxy and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Condensation: One common method involves the condensation of salicylic acid with a phenol derivative.
Aryl Aldehyde and Phenol Derivative: Another approach involves the reaction of an aryl aldehyde with a phenol derivative.
Salicylaldehyde and 1,2-Dihaloarenes: This method uses salicylaldehyde and 1,2-dihaloarenes under specific conditions.
o-Haloarenecarboxylic Acid and Arynes: This synthetic route involves the reaction of o-haloarenecarboxylic acid with arynes.
Industrial Production Methods: Industrial production methods for xanthone derivatives often involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods may include the use of catalysts, microwave heating, and other techniques to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common for xanthone derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Jones reagent, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, ruthenium, copper.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- can yield various oxidized derivatives .
Scientific Research Applications
Chemistry:
Synthesis of New Compounds: 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- is used as a building block for synthesizing new xanthone derivatives with potential biological activities.
Biology:
Antioxidant Activity: Xanthone derivatives, including 9H-Xanthen-9-one, 2-hydroxy-5-methoxy-, exhibit antioxidant properties, making them useful in biological studies.
Medicine:
Anti-inflammatory and Anticancer Activities: This compound has shown potential in medical research for its anti-inflammatory and anticancer properties.
Industry:
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation and cancer . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
9H-Xanthen-9-one, 5-hydroxy-2-methoxy-: This compound is similar in structure but has different substituents, leading to variations in biological activity.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Another xanthone derivative with distinct substituents and biological properties.
Azaxanthones: These compounds contain nitrogen atoms in the aromatic moiety, offering different biological activities and solubility properties.
Properties
CAS No. |
70786-46-8 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-hydroxy-5-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O4/c1-17-12-4-2-3-9-13(16)10-7-8(15)5-6-11(10)18-14(9)12/h2-7,15H,1H3 |
InChI Key |
CBMAAZVYXIBRLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2=O)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


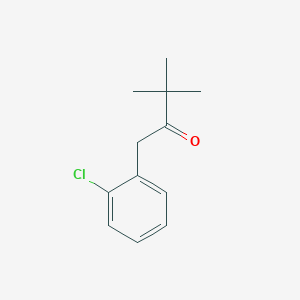
![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide](/img/structure/B14470552.png)
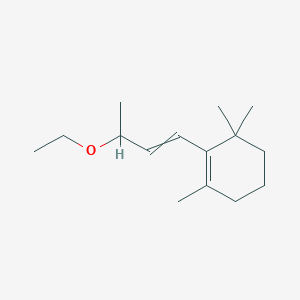
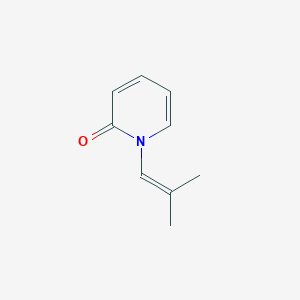
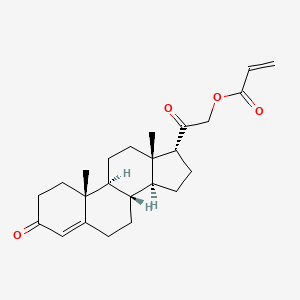
![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)
